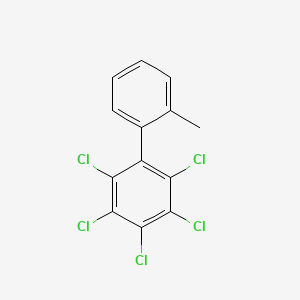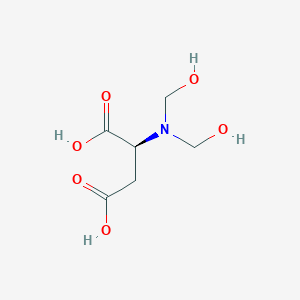![molecular formula C8H13ClO2 B14587295 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- CAS No. 61170-76-1](/img/structure/B14587295.png)
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- is an organic compound with a complex structure that includes a ketone group, an epoxide ring, and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- typically involves the reaction of 1-pentanone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The chloromethyl group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Pentanone, 1-[3-(bromomethyl)oxiranyl]-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Pentanone, 1-[3-(hydroxymethyl)oxiranyl]-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the ketone, epoxide, and chloromethyl groups makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
61170-76-1 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1-[3-(chloromethyl)oxiran-2-yl]pentan-1-one |
InChI |
InChI=1S/C8H13ClO2/c1-2-3-4-6(10)8-7(5-9)11-8/h7-8H,2-5H2,1H3 |
InChI Key |
VQMBOCSPMGDXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)

![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)


![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)

![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)

